

7-Fluorobenzofuran-3(2H)-one chemical properties

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Compound of Interest

Compound Name: 7-Fluorobenzofuran-3(2H)-one

Cat. No.: B1285881

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7-Fluorobenzofuran-3(2H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for **7-Fluorobenzofuran-3(2H)-one** is limited in publicly accessible literature. This guide provides a comprehensive overview based on data from structurally analogous compounds, including the parent compound benzofuran-3(2H)-one and its 6-fluoro isomer. All quantitative data for the target compound should be considered predictive.

Core Chemical Properties

7-Fluorobenzofuran-3(2H)-one is a fluorinated derivative of benzofuran-3(2H)-one. The introduction of a fluorine atom at the 7-position is expected to significantly influence its electronic properties, metabolic stability, and biological activity due to fluorine's high electronegativity and ability to form strong carbon-fluorine bonds.

Physicochemical Data

The following table summarizes the predicted and known physicochemical properties of **7-Fluorobenzofuran-3(2H)-one** and its related analogs. This allows for a comparative understanding of the effect of fluorine substitution.

| Property | 7-Fluorobenzofuran-3(2H)-one (Predicted) | 6-Fluoro-3(2H)-benzofuranone (Known) | Benzofuran-3(2H)-one (Known) |
|-------------------|--|---|--|
| Molecular Formula | C ₈ H ₅ FO ₂ | C ₈ H ₅ FO ₂ [1] | C ₈ H ₆ O ₂ |
| Molecular Weight | 168.13 g/mol | 168.58 g/mol [1] | 134.13 g/mol |
| CAS Number | Not assigned | 351528-80-8[1] | 7169-34-8 |
| Boiling Point | ~260-265 °C | 261.7 ± 40.0 °C[1] | ~245-246 °C |
| Density | ~1.38 g/cm ³ | 1.379 ± 0.06 g/cm ³ [1] | ~1.2 g/cm ³ |
| Appearance | Predicted: White to off-white solid | / | / |
| Solubility | Predicted: Soluble in organic solvents (DMSO, DMF, Methanol) | N/A | Soluble in organic solvents |

Synthesis and Reactivity

While a specific protocol for **7-Fluorobenzofuran-3(2H)-one** is not documented, its synthesis can be approached through established methods for constructing the benzofuran-3(2H)-one core, with appropriate selection of a 3-fluorophenol derivative as the starting material.

Representative Experimental Protocol: Intramolecular Cyclization

A common and effective method for synthesizing benzofuran-3(2H)-ones is the intramolecular cyclization of a substituted phenoxyacetic acid. The following protocol is a representative procedure adapted for the synthesis of the target compound.

Step 1: Synthesis of (3-Fluorophenoxy)acetic acid

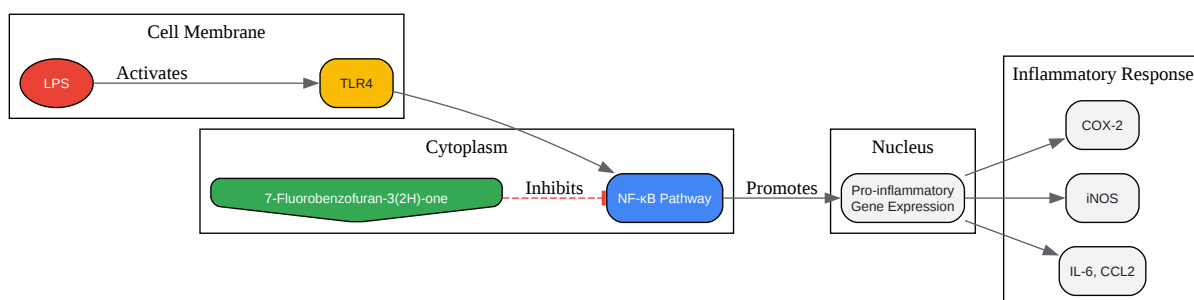
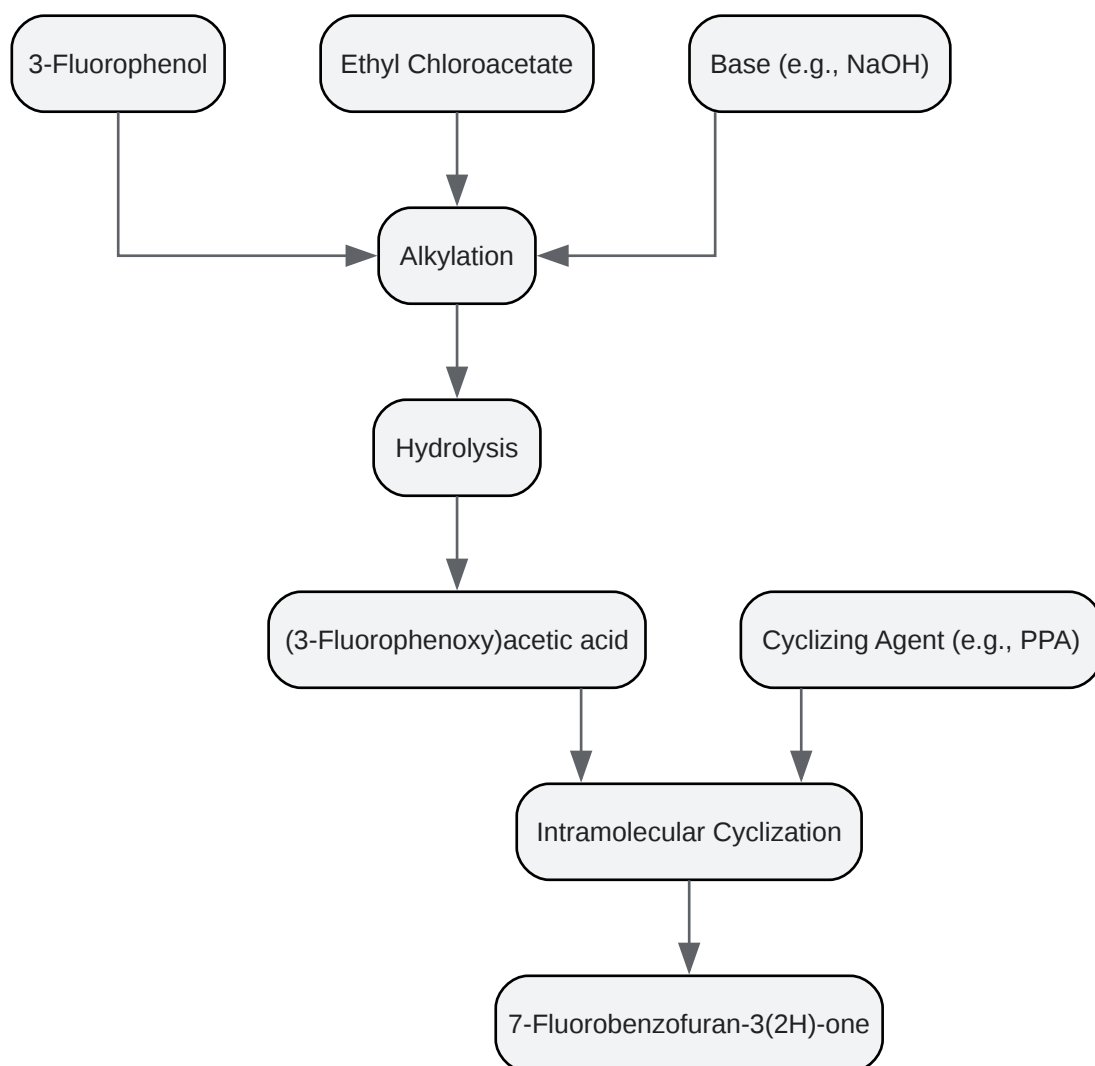
- **Reaction Setup:** To a solution of 3-fluorophenol (1.0 eq) in a suitable solvent such as acetone or water, add a strong base like sodium hydroxide (2.5 eq).

- Alkylation: Add ethyl chloroacetate (1.2 eq) dropwise to the reaction mixture at room temperature.
- Reflux: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Hydrolysis: After completion, cool the reaction mixture and add an aqueous solution of sodium hydroxide to hydrolyze the ester. Stir at room temperature overnight.
- Workup: Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the (3-fluorophenoxy)acetic acid. Filter the solid, wash with cold water, and dry under vacuum.

Step 2: Intramolecular Friedel-Crafts Acylation (Cyclization)

- Reaction Setup: Suspend the synthesized (3-fluorophenoxy)acetic acid (1.0 eq) in a high-boiling inert solvent like toluene or use a dehydrating agent like polyphosphoric acid (PPA) or Eaton's reagent.
- Cyclization: Heat the mixture to a high temperature (e.g., 100-120 °C) for several hours. The reaction involves an intramolecular electrophilic aromatic substitution to form the five-membered ring.
- Workup: Cool the reaction mixture and pour it onto ice water.
- Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Final Product: Purify the crude product by column chromatography on silica gel to obtain **7-Fluorobenzofuran-3(2H)-one**.

Logical Workflow for Synthesis



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References

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